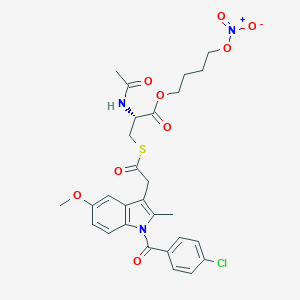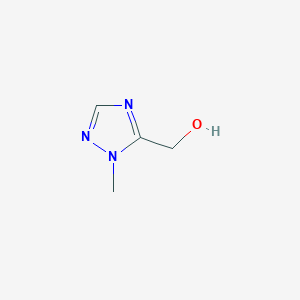
(4-Aminocyclohexyl)methanol
Vue d'ensemble
Description
“(4-Aminocyclohexyl)methanol” is a compound of interest due to its utility in synthesizing various chemical derivatives, which have potential applications in medicinal chemistry and material science. Its synthesis involves multicomponent reactions, enabling the introduction of functional groups that significantly alter its chemical behavior and properties.
Synthesis Analysis
The synthesis of related cyclic amino alcohol derivatives often employs multicomponent reactions, allowing for the rapid assembly of complex structures from simple starting materials. For instance, a study demonstrated the use of amino alcohols, aldehydes, isocyanides, and thiols in four-component reactions, proceeding rapidly under both microwave and conventional heating, to yield products with amine, amide, and thioether functionalities (Bachman, Sheppard, & Mann, 2012). Similarly, the synthesis of cis-4-amino-2-cyclopentene-1-methanol as a key intermediate showcases the use of cyclopentadiene through a series of reactions including a hetero Diels-Alder reaction and an aza-Claisen rearrangement (An & Rhee, 2002).
Molecular Structure Analysis
The molecular structure of cyclic amino alcohols like “(4-Aminocyclohexyl)methanol” is characterized by NMR spectroscopy and X-ray crystallography, revealing the presence of aromatic moieties, diatropic pi-systems, and the stereochemistry of substituents. These structural features are crucial for understanding the reactivity and interaction of these compounds with other molecules.
Chemical Reactions and Properties
“(4-Aminocyclohexyl)methanol” and its derivatives participate in various chemical reactions, including oxidation, cyclization, and methanolysis. For example, certain derivatives have been shown to oxidize amines and alcohols in an autocycling process, with the efficiency being higher under photoirradiation compared to thermal processes (Mitsumoto & Nitta, 2004).
Applications De Recherche Scientifique
-
Synthesis of Heterocycles
- Field : Organic Chemistry
- Application : “(4-Aminocyclohexyl)methanol” could potentially be used in the synthesis of 5- and 6-membered aromatic heterocycles via multicomponent reactions (MCRs) that are catalyzed by group 4–8 transition metals .
- Method : These MCRs can be categorized based on the substrate components used to generate the cyclized product, as well as on common mechanistic features between the catalyst systems .
- Results : In many cases, these early- to mid-transition metal catalysts have been shown to be as effective for heterocycle syntheses as the later (and more commonly implemented) group 9–11 metals .
-
Synthesis of Dibenzylamino-1-methylcyclohexanol and Dibenzylamino-1-trifluoromethylcyclohexanol Isomers
- Field : Organic & Biomolecular Chemistry
- Application : The isomers of dibenzylamino-1-methylcyclohexan-1-ol and dibenzylamino-1-trifluoromethylcyclohexan-1-ol have been prepared .
- Method : The stereochemistry of these compounds was unequivocally assigned through a combination of NMR spectroscopy and single crystal X-ray analysis .
- Results : The cis-isomer of 3-N,N-dibenzylamino-1-trifluoromethylcyclohexanol and its derivatives display an unusual conformational behaviour in both solution-phase and the solid-state, where the amino group usually adopts an axial conformation .
-
Proteomics Research
- Field : Biochemistry
- Application : “(4-Aminocyclohexyl)methanol” could be used as a biochemical for proteomics research .
- Method : The specific methods of application in proteomics research would depend on the particular experiment being conducted .
- Results : The outcomes of such research would vary widely depending on the specific proteins being studied and the experimental conditions .
-
Material Science
- Field : Material Science
- Application : “(4-Aminocyclohexyl)methanol” could potentially be used in the synthesis of new materials .
- Method : The specific methods of application in material science would depend on the particular material being synthesized .
- Results : The outcomes of such research would vary widely depending on the specific materials being studied and the experimental conditions .
-
Biochemical for Proteomics Research
- Field : Biochemistry
- Application : “(4-Aminocyclohexyl)methanol” is a biochemical used for proteomics research .
- Method : The specific methods of application in proteomics research would depend on the particular experiment being conducted .
- Results : The outcomes of such research would vary widely depending on the specific proteins being studied and the experimental conditions .
-
Early Discovery Research
- Field : Early Discovery Research
- Application : “(4-Aminocyclohexyl)methanol” is provided to early discovery researchers as part of a collection of unique chemicals .
- Method : The specific methods of application in early discovery research would depend on the particular experiment being conducted .
- Results : The outcomes of such research would vary widely depending on the specific areas of study and the experimental conditions .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-aminocyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUJZOFJZVGTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347686 | |
| Record name | trans-4-Aminocyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminocyclohexyl)methanol | |
CAS RN |
1467-84-1, 89854-94-4, 30134-98-6 | |
| Record name | trans-4-Aminocyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Aminocyclohex-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(1r,4r)-4-aminocyclohexyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(1s,4s)-4-aminocyclohexyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)










